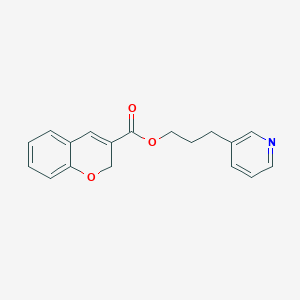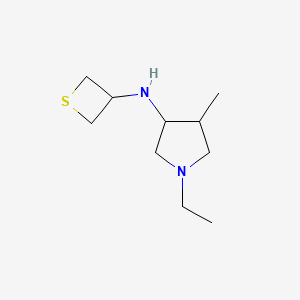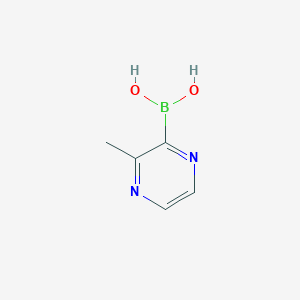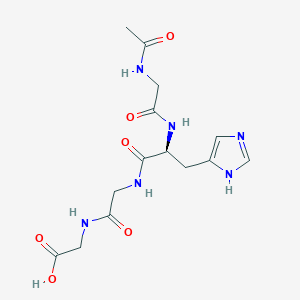
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitroimidazole, is synthesized through nitration of 2-methylimidazole.
Alkylation: The imidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Chromene: The alkylated imidazole is coupled with 2H-chromene-3-carboxylic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 2H-chromene-3-carboxylic acid and 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Materials Science: The chromene structure imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate involves several molecular targets and pathways:
Antimicrobial Activity: The nitro group undergoes reduction within microbial cells to form reactive intermediates that damage DNA and other critical biomolecules, leading to cell death.
Photophysical Properties: The chromene moiety absorbs light and undergoes electronic transitions, which can be harnessed in optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Coumarin Derivatives: Compounds with similar chromene structures used in photophysical applications.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of imidazole and chromene moieties, which confer both antimicrobial and photophysical properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H15N3O5 |
|---|---|
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-11-17-9-15(19(21)22)18(11)6-7-23-16(20)13-8-12-4-2-3-5-14(12)24-10-13/h2-5,8-9H,6-7,10H2,1H3 |
InChI-Schlüssel |
ALTCOLSIYYGWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)

![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)

![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)





